25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol
Overview
Description
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol is a fluorinated derivative of cholesterol This compound is characterized by the presence of seven fluorine atoms at specific positions on the cholesterol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol typically involves multiple steps, starting from a suitable cholesterol precursor. The fluorination process is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as chromatography and recrystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on cholesterol derivatives.
Biology: Employed in studies of membrane dynamics and cholesterol metabolism due to its altered physical properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol involves its interaction with biological membranes and enzymes. The fluorine atoms alter the compound’s hydrophobicity and steric properties, affecting its incorporation into lipid bilayers and its interaction with membrane proteins. This can influence membrane fluidity, permeability, and the activity of membrane-bound enzymes.
Comparison with Similar Compounds
Similar Compounds
25,26,26,26,27,27,27-Hexafluoro-7alpha-hydrosycholesterol: Similar structure but with one less fluorine atom.
26,26,27,27-Tetrafluoro-25-hydroxycholesterol: Contains four fluorine atoms and a hydroxyl group at position 25.
26,27-Difluoro-25-hydroxycholesterol: Contains two fluorine atoms and a hydroxyl group at position 25.
Uniqueness
25,26,26,26,27,27,27-Heptafluoro-7alpha-hydrosycholesterol is unique due to the high degree of fluorination, which significantly alters its chemical and physical properties compared to other fluorinated cholesterol derivatives. This makes it particularly valuable for studying the effects of extensive fluorination on cholesterol’s biological and chemical behavior.
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39F7O2/c1-15(5-4-10-25(28,26(29,30)31)27(32,33)34)18-6-7-19-22-20(9-12-24(18,19)3)23(2)11-8-17(35)13-16(23)14-21(22)36/h14-15,17-22,35-36H,4-13H2,1-3H3/t15-,17+,18-,19+,20+,21-,22+,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXJQBUJMOZHY-IUXBHNFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39F7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897496 | |
Record name | 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240129-40-2 | |
Record name | 25,26,26,26,27,27,27-Heptafluoro-7alpha-hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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